molecular formula C11H8F2N4O2S B2531628 5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol CAS No. 339015-97-3

5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol

Cat. No.: B2531628
CAS No.: 339015-97-3
M. Wt: 298.27
InChI Key: WARCUVVJOPINGX-WUKNDPDISA-N
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Description

5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol is a synthetic organic compound characterized by its unique chemical structure, which includes a diazenyl group, a difluorophenyl group, and a pyrimidinediol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol typically involves a multi-step process. One common method includes the diazotization of 2,4-difluoroaniline followed by coupling with a pyrimidine derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The diazenyl group can be reduced to form the corresponding amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The difluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the pyrimidinediol core can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(2,4-Dichlorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol
  • 5-[2-(2,4-Dibromophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol
  • 5-[2-(2,4-Dimethylphenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol

Uniqueness

Compared to similar compounds, 5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(2,4-difluorophenyl)diazenyl]-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4O2S/c1-20-11-14-9(18)8(10(19)15-11)17-16-7-3-2-5(12)4-6(7)13/h2-4H,1H3,(H2,14,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARCUVVJOPINGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)N=NC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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